Butonate
Overview
Description
Butonate, also known as butanoic acid ethyl ester or ethyl butanoate, is an ester with the chemical formula CH₃CH₂CH₂COOCH₂CH₃. It is a colorless liquid with a fruity odor, commonly used in the flavor and fragrance industry. This compound is naturally present in many fruits and is often used as a flavoring agent in food products .
Preparation Methods
Synthetic Routes and Reaction Conditions
Butonate can be synthesized through the esterification of butanoic acid with ethanol. This reaction typically involves the use of an acid catalyst, such as sulfuric acid, to facilitate the formation of the ester bond. The reaction is as follows:
CH3CH2CH2COOH+CH3CH2OH→CH3CH2CH2COOCH2CH3+H2O
Industrial Production Methods
In industrial settings, this compound is produced by reacting butanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester. The product is then purified through distillation to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
Butonate undergoes several types of chemical reactions, including hydrolysis, reduction, and nucleophilic substitution.
Hydrolysis: this compound can be hydrolyzed back to butanoic acid and ethanol in the presence of an acid or base.
Reduction: This compound can be reduced to butanol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Nucleophilic Substitution: This compound can react with nucleophiles, such as Grignard reagents, to form various products depending on the nucleophile used.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH₄) is commonly used as a reducing agent.
Nucleophilic Substitution: Grignard reagents (RMgX) are used for nucleophilic substitution reactions.
Major Products Formed
Hydrolysis: Butanoic acid and ethanol.
Reduction: Butanol.
Nucleophilic Substitution: Various alcohols and other compounds depending on the nucleophile used.
Scientific Research Applications
Butonate has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of butonate involves its interaction with various molecular targets and pathways. In biological systems, this compound can inhibit histone deacetylase (HDAC) activity, leading to histone hyperacetylation and changes in gene expression. This inhibition of HDAC activity can result in the modulation of cellular processes such as proliferation, differentiation, and apoptosis .
Comparison with Similar Compounds
Butonate is similar to other esters such as methyl butanoate, ethyl acetate, and propyl acetate. it is unique in its specific fruity odor and its widespread use in the flavor and fragrance industry.
Similar Compounds
Methyl Butanoate: CH₃CH₂CH₂COOCH₃
Ethyl Acetate: CH₃COOCH₂CH₃
Propyl Acetate: CH₃COOCH₂CH₂CH₃
These compounds share similar chemical properties but differ in their specific applications and sensory characteristics .
Properties
IUPAC Name |
(2,2,2-trichloro-1-dimethoxyphosphorylethyl) butanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14Cl3O5P/c1-4-5-6(12)16-7(8(9,10)11)17(13,14-2)15-3/h7H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKAQXYNWONVOAX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)OC(C(Cl)(Cl)Cl)P(=O)(OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14Cl3O5P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5041697 | |
Record name | Butonate | |
Source | EPA DSSTox | |
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Molecular Weight |
327.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless liquid; [HSDB] | |
Record name | Butonate | |
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URL | https://haz-map.com/Agents/4029 | |
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Boiling Point |
129 °C at 0.5 mm HG | |
Record name | BUTONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1595 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Miscible with most organic solvents, DEODORIZED KEROSENE DISSOLVES 2-3% | |
Record name | BUTONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1595 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.3742 | |
Record name | BUTONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1595 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.000112 [mmHg] | |
Record name | Butonate | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Mechanism of Action |
Parathion and its relatives are known to inhibit enzyme cholinesterase in all parts of the body by phosphorylating the active site. Toxic signs and symptoms are regarded as indirect consequences of this enzyme inactivation. /Parathion/ | |
Record name | BUTONATE | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1595 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless, somewhat oily liquid | |
CAS No. |
126-22-7 | |
Record name | Butonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=126-22-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Butonate [USAN:INN] | |
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Record name | Butonate | |
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URL | https://www.drugbank.ca/drugs/DB11379 | |
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Record name | BUTONATE | |
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Record name | Butonate | |
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Record name | Butonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.345 | |
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Record name | BUTONATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39M9R3Q494 | |
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Record name | BUTONATE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1595 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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